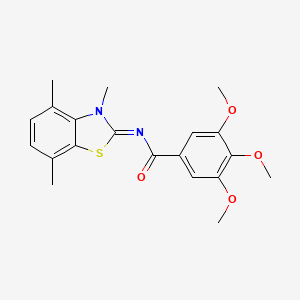![molecular formula C8H13NO B2453974 [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine CAS No. 2137785-80-7](/img/structure/B2453974.png)
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine” is a chemical compound with the molecular formula C8H13NO . It is a liquid at room temperature . The compound is offered by Benchchem for CAS No. 2137785-80-7.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 . This indicates the presence of a bicyclic structure with an oxygen atom and an amine group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.2 . It is a liquid at room temperature .Scientific Research Applications
Enzymatic Desymmetrization and Stereochemical Studies
The molecule [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine is structurally similar to compounds that have been utilized in stereochemical studies and enzymatic desymmetrization processes. For instance, Coste and Gerber‐Lemaire (2005) discussed the desymmetrization of a structurally related compound using lipase-catalyzed transesterification, leading to novel precursors for long-chain polyketides. This process is significant for creating chiral centers and can potentially be applied to the compound for developing chiral intermediates in drug synthesis or natural product development (Coste & Gerber‐Lemaire, 2005). Similarly, Csáky and Vogel (2000) described the synthesis of related compounds through kinetic resolution, further highlighting the importance of such molecules in stereochemistry and chiral synthesis (Csáky & Vogel, 2000).
Chemical Synthesis and Functionalization
Novel Synthetic Routes and Cycloaddition Reactions
Kawasumi, Kanoh, and Iwabuchi (2011) reported the synthesis of enantiomers of a similar compound, 8-oxabicyclo[3.2.1]oct-3-en-2-one, based on oxidative cyclo-etherification, showcasing a method that could potentially be adapted for the synthesis of [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine (Kawasumi, Kanoh, & Iwabuchi, 2011). Additionally, Lautens and Bouchain (2003) discussed the [4 + 3] cycloaddition in water for synthesizing similar compounds, which could provide a green chemistry approach for the synthesis of the compound in focus (Lautens & Bouchain, 2003).
Application in Asymmetric Synthesis and Polyketide Precursors
Asymmetric Synthesis and Chiral Building Blocks
Hartung and Hoffmann (2004) emphasized the importance of 8-oxabicyclo[3.2.1]oct-6-en-3-ones, structurally related to the compound of interest, in the asymmetric synthesis of polyoxygenated building blocks. This indicates that [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine may serve as a versatile scaffold for synthesizing various chiral intermediates (Hartung & Hoffmann, 2004).
Catalytic Asymmetric Synthesis
Shimada and colleagues (2010) highlighted the use of a related compound in the catalytic asymmetric synthesis of natural products, showcasing the potential of such structures in synthesizing biologically active compounds with high enantiomeric purity (Shimada et al., 2010).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYIOUZZKSSMK-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1C=CC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CO[C@H]1C=C[C@H]2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)


![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)
![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)


![N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2453904.png)

![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)
![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)
